molecular formula C7H15F2NO B1471710 2-(2,2-difluoroethoxy)-N,2-dimethylpropan-1-amine CAS No. 1555569-11-3

2-(2,2-difluoroethoxy)-N,2-dimethylpropan-1-amine

Cat. No. B1471710
CAS RN: 1555569-11-3
M. Wt: 167.2 g/mol
InChI Key: IXPPNBIQUJFJCV-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)-N,2-dimethylpropan-1-amine (DFEMA) is an organic compound with a variety of applications in the scientific research field. It is a versatile compound that can be used as a synthetic intermediate in the synthesis of complex molecules, as a reagent in various chemical reactions, and as a biochemical tool for studying biological processes.

Scientific Research Applications

Environmental Remediation

Amine-containing compounds, including structures similar to 2-(2,2-difluoroethoxy)-N,2-dimethylpropan-1-amine, have been explored for environmental applications, particularly in the removal of persistent pollutants. A critical review highlights the use of amine-functionalized sorbents for the efficient removal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) from water sources. These sorbents leverage electrostatic interactions, hydrophobic interactions, and specific sorbent morphology for PFAS capture, pointing towards potential applications of difluoroethoxy-containing amines in water treatment technologies (Ateia et al., 2019).

Advanced Oxidation Processes

The degradation of nitrogen-containing hazardous compounds, such as certain amines, through Advanced Oxidation Processes (AOPs) is a significant area of research. A comprehensive review discusses the effectiveness of AOPs in mineralizing nitrogen-containing compounds, which includes a wide range of amines. This suggests potential research avenues for exploring the degradation pathways and treatment efficacy of compounds similar to 2-(2,2-difluoroethoxy)-N,2-dimethylpropan-1-amine in environmental matrices (Bhat & Gogate, 2021).

Catalysis and Material Science

Amine-functionalized materials, particularly metal-organic frameworks (MOFs), have been extensively studied for their unique properties and applications in catalysis and CO2 capture. A review on amine-functionalized MOFs highlights their synthesis, structure, and potential applications, including CO2 sorption and separation processes. This suggests that difluoroethoxy-containing amines might find applications in the development of new MOF materials with enhanced catalytic or adsorptive properties (Lin, Kong, & Chen, 2016).

Biomaterials and Medical Applications

The role of amine activators in the curing of acrylic bone cements is an example of the medical application of amines. A review discusses the accelerating effects of tertiary aromatic amines in the benzoyl peroxide/amine system, crucial for the curing of acrylic resins used in biomedical applications such as denture resins and acrylic bone cements. This indicates potential research into the biomedical applications of difluoroethoxy-containing amines, especially in the development of new biomaterials (Vázquez, Levenfeld, & Román, 1998).

Sustainable Chemistry

The conversion of plant biomass to value-added chemicals is a crucial area of sustainable chemistry. A review on the synthesis of 5-Hydroxymethylfurfural (HMF) from plant feedstocks and its derivatives emphasizes the role of amines in the production of sustainable polymers, fuels, and functional materials. Research into compounds like 2-(2,2-difluoroethoxy)-N,2-dimethylpropan-1-amine could contribute to the development of new catalysts or reactants for biomass conversion processes (Chernyshev, Kravchenko, & Ananikov, 2017).

properties

IUPAC Name

2-(2,2-difluoroethoxy)-N,2-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15F2NO/c1-7(2,5-10-3)11-4-6(8)9/h6,10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPPNBIQUJFJCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-difluoroethoxy)-N,2-dimethylpropan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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